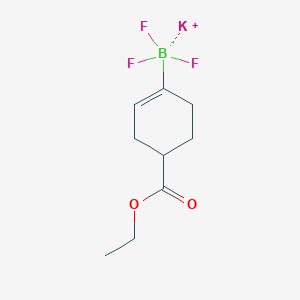

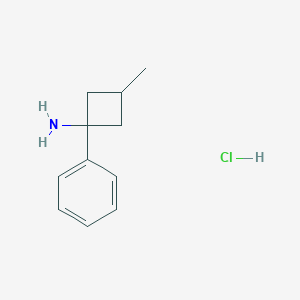

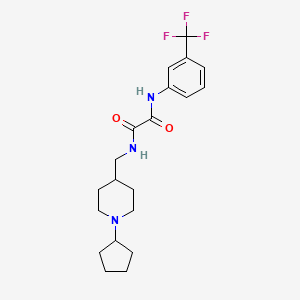

![molecular formula C19H14ClN3O2S B2401631 5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide CAS No. 893967-44-7](/img/structure/B2401631.png)

5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide” is a compound that contains imidazole and thiazole moieties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Compounds containing these moieties have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

A series of compounds including 5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, such as HepG2 and MDA-MB-231. These compounds have shown potential as inhibitors, highlighting their relevance in cancer research, particularly in the context of drug discovery for cancer treatment (Ding et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Compounds with imidazo[2,1-b]thiazole structures, including variations like this compound, have been tested for antimicrobial and anti-inflammatory activities. Studies have shown that these compounds display promising activities against various microbial strains, suggesting their potential application in the treatment of microbial infections (Shetty et al., 2010).

Cardiotonic Activity

Research on similar imidazo[2,1-b]thiazoles has revealed interesting cardiotonic activities. The presence of certain substituents in these compounds, including the 5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl) group, plays a crucial role in enhancing their pharmacological properties, potentially making them valuable in developing cardiotonic drugs (Andreani et al., 1996).

Antitubercular Activity

Some imidazo[2,1-b]thiazoles have been tested for their antitubercular activity, indicating the potential of this compound in this area. These compounds' activity against Mycobacterium tuberculosis showcases their potential as novel antitubercular agents (Andreani et al., 2001).

Pharmacological Evaluation as Benzodiazepine Agonists

A study on derivatives of 4-thiazolidinone, which are structurally related to this compound, evaluated their pharmacological effects as benzodiazepine agonists. This research contributes to understanding the therapeutic potential of these compounds in nervous system disorders (Faizi et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is associated with the Mycobacterium tuberculosis (Mtb) . The compound has shown significant activity against this strain of bacteria

Mode of Action

The compound interacts with its target by inhibiting its activity, which leads to a decrease in the growth and proliferation of the Mtb

Biochemical Pathways

The compound likely affects the biochemical pathways associated with the growth and proliferation of Mtb . .

Pharmacokinetics

The compound has been designed with in silico admet prediction, which suggests that it may have favorable pharmacokinetic properties .

Result of Action

The compound has shown significant in vitro antitubercular activity. Specifically, it has demonstrated inhibitory activity against Mtb, with IC90 and IC50 values in the micromolar range . This suggests that the compound can effectively inhibit the growth and proliferation of Mtb at these concentrations.

Action Environment

It’s worth noting that the compound was synthesized using various synthetic pathways, which could potentially be influenced by environmental conditions .

Biochemical Analysis

Biochemical Properties

Similar compounds have shown significant activity against Mycobacterium tuberculosis . These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

In cellular contexts, 5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not completely known. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

5-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O2S/c1-25-17-6-5-13(20)10-15(17)18(24)21-14-4-2-3-12(9-14)16-11-23-7-8-26-19(23)22-16/h2-11H,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPNEICKJKTPMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

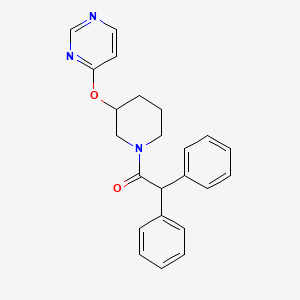

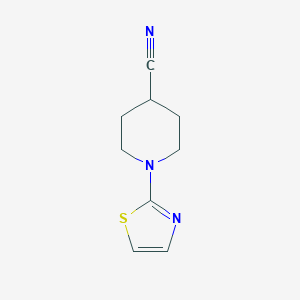

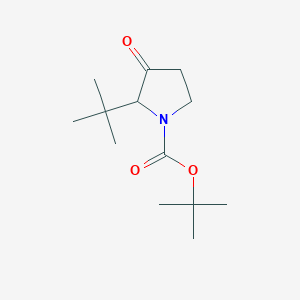

![3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2401553.png)

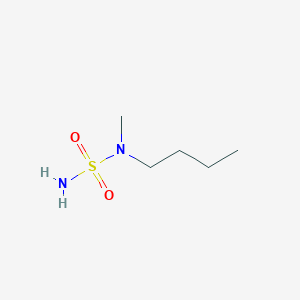

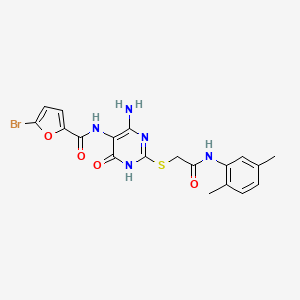

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2401555.png)

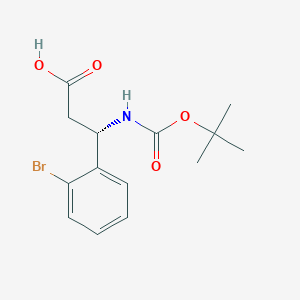

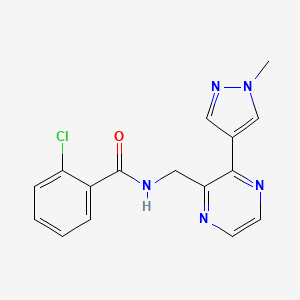

![4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2401562.png)

amino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2401565.png)